molecular formula C11H10Cl2FNO B2627696 (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034291-62-6

(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2627696
CAS No.: 2034291-62-6
M. Wt: 262.11
InChI Key: BUEIQPFEOBDVST-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: This step may involve fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the 2,4-Dichlorophenyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(3-methylazetidin-1-yl)methanone
  • (2,4-Dichlorophenyl)(3-ethylazetidin-1-yl)methanone
  • (2,4-Dichlorophenyl)(3-(chloromethyl)azetidin-1-yl)methanone

Uniqueness

The presence of the fluoromethyl group in (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone may impart unique chemical properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2FNO/c12-8-1-2-9(10(13)3-8)11(16)15-5-7(4-14)6-15/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEIQPFEOBDVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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